molecular formula C14H10ClF3N2O2 B2557822 3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide CAS No. 338968-19-7

3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide

Cat. No. B2557822
CAS RN: 338968-19-7
M. Wt: 330.69
InChI Key: FMXOIDSGBHQVNX-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide, or 4-CMTPC, is an organic compound belonging to the class of heterocyclic compounds. It is a white crystalline solid that is soluble in water and has a molecular weight of 371.49 g/mol. It has a wide range of applications in the field of organic synthesis and is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Polymer Applications

Synthesis and Properties of Polyamides and Polyimides : New ortho-linked polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages were synthesized from a CF3-containing diamine and trimellitic anhydride. These polymers showed excellent solubility, good thermal stability with glass transition temperatures between 195-245°C, and inherent viscosities in the range of 0.42–0.95 dL g−1. The presence of trifluoromethyl groups contributed to their low refractive indexes and birefringence, making them suitable for optical applications (Shockravi et al., 2009).

Material Science

Development of Aromatic Polyamides and Polyimides : Aromatic polyamides and polyimides were synthesized using 3,3-bis[4-(4-aminophenoxy)phenyl]-phthalimidine as a monomer. These materials displayed amorphous nature, high glass transition temperatures, and excellent solubility in polar solvents. Such properties suggest their potential use in the production of transparent and flexible films, highlighting their significance in advanced material science and engineering (Yang & Lin, 1995).

properties

IUPAC Name

3-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O2/c1-7-4-9(15)2-3-10(7)22-11-5-8(14(16,17)18)6-20-12(11)13(19)21/h2-6H,1H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXOIDSGBHQVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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